N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide
Description
N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked to a pyridinylmethyl group substituted with a thiophene ring. Its structure combines aromatic and heteroaromatic moieties, which are often associated with diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties.
Properties
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-15(13-10-16-3-4-18-13)19-8-11-6-12(9-17-7-11)14-2-1-5-21-14/h1-7,9-10H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOMJFDKQQXARY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the preparation of a pyridinylmethyl intermediate, which is coupled with a thiophene derivative, followed by acylation with pyrazine derivatives under controlled conditions. The final product exhibits a complex structure that contributes to its diverse biological activities.
Anticancer Properties
Research has indicated that pyrazine derivatives, including this compound, possess significant anticancer properties. For example, studies have shown that related pyrazine compounds can induce apoptosis in cancer cell lines by modulating key apoptotic pathways.
Case Study: Apoptosis Induction in K562 Cells
In a study focusing on a similar pyrazine derivative, it was found that treatment with the compound led to:
- IC50 Value : 25 μM after 72 hours.
- Mechanism : Induction of apoptosis via down-regulation of anti-apoptotic proteins (Bcl2 and Survivin) and up-regulation of pro-apoptotic proteins (Bax).
- Cell Cycle Arrest : Observed in the G0/G1 phase, indicating effective inhibition of cell proliferation .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Target Organism | IC50 (μM) |
|---|---|---|
| N-(5-(thiophen-2-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | 1.35 - 2.18 |
| Other Pyrazine Derivatives | E. coli | < 10 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells:
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways involved in growth and apoptosis.
- Induction of Reactive Oxygen Species (ROS) : This can lead to oxidative stress, contributing to cell death in cancerous cells .
4. Research Findings and Future Directions
Recent studies have highlighted the potential of this compound as a promising candidate for further development:
Potential Areas for Future Research:
- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
- Structure–Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
- Combination Therapies : Exploring synergistic effects with existing chemotherapeutic agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound shares structural similarities with several analogs, differing primarily in substituents and linkage patterns. Key comparisons include:
Pyrazine-2-Carboxamides with Aryl/Thiophene Substituents
- 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides (e.g., Compound 4a) : These derivatives, synthesized via Suzuki cross-coupling, feature a thiophene-carboxamide scaffold linked to pyrazine. Unlike the target compound, which has a pyridinylmethyl bridge, these analogs directly connect the thiophene to pyrazine. The presence of electron-withdrawing groups (e.g., 3-chlorophenyl in 4a) enhances polarity, reflected in higher melting points (187–189°C vs. the target compound’s unspecified range) .
- Such modifications may enhance solubility but reduce lipophilicity compared to the thiophene-containing target .
Alkylamino-Substituted Pyrazine-2-Carboxamides
- 5-(Alkylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides (e.g., 1a–1e): These compounds (e.g., 1a, melting point 155–156°C) feature alkylamino chains at the pyrazine C5 position, enhancing flexibility and basicity.
Thiazole- and Morpholine-Modified Analogs
- 3,4-Dichloro-N-(thiazol-2-yl)benzamides (e.g., 4d–4i): These analogs replace pyrazine with benzamide and thiazole rings. Morpholinomethyl or piperazinylmethyl substituents (e.g., 4d, melting point unspecified) contribute to higher hydrogen-bonding capacity, likely affecting solubility and target interaction modes differently than the target’s pyridine-thiophene system .
Suzuki Cross-Coupling
The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides (e.g., 4a) employs palladium-catalyzed Suzuki coupling, achieving yields of 72–75% . This method is highly relevant to the target compound, which likely requires similar coupling steps to introduce the thiophene-pyridine moiety.
Amide Coupling
N-Methylpyrazine-2-carboxamides (e.g., ) are synthesized via mixed anhydride intermediates using chloroformates, yielding 22–27% . The target compound’s synthesis may involve analogous amide bond formation, though steric hindrance from the pyridinylmethyl group could reduce efficiency.
Multistep Functionalization
Complex analogs like BD292524 () involve sulfonation and piperazinyl incorporation, requiring sequential protection/deprotection steps.
Physicochemical and Spectral Properties
Table 1: Comparative Physicochemical Data
Spectral Characterization
- NMR : All analogs show distinct ¹H/¹³C NMR signals for aromatic protons (δ 7–9 ppm) and substituents (e.g., CF3 in 1a at δ 121.4 ppm in ¹³C NMR) . The target compound’s thiophene protons are expected near δ 7.1–7.5 ppm, similar to 4a’s thiophene signals (δ 7.14–7.72) .
- Mass Spectrometry : HRMS and ESI-MS data confirm molecular weights (e.g., 4a: [M+H]⁺ = 316.8), with fragmentation patterns reflecting substituent loss (e.g., Br in 3: [M-Br] = 204.0) .
Implications of Structural Differences
- Bioactivity: Thiophene-containing analogs (e.g., 4a) may exhibit enhanced π-π stacking with biological targets compared to alkylamino-substituted derivatives (e.g., 1a). The target compound’s pyridinylmethyl group could further modulate steric interactions .
- Synthetic Feasibility: The target compound’s synthesis likely requires fewer steps than BD292524 but more specialized coupling reagents than morpholinomethyl derivatives (e.g., 4d) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
